N-tert-Butyl-2-oxo-4-phenylbut-3-enamide
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Overview
Description
N-tert-Butyl-2-oxo-4-phenylbut-3-enamide is a chemical compound with the molecular formula C14H19NO2 It is characterized by the presence of a tert-butyl group, a phenyl group, and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-2-oxo-4-phenylbut-3-enamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction typically occurs under solvent-free conditions at room temperature, resulting in high yields of the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-oxo-4-phenylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-tert-Butyl-2-oxo-4-phenylbut-3-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-oxo-4-phenylbut-3-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The enamide group can serve as an electrophilic trap for catalytic serine residues in enzymes, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: This compound shares a similar structural framework but differs in the presence of an ethyl ester group instead of the tert-butyl amide group.
N-tert-Butylbenzamide: Similar in having a tert-butyl group and an amide functional group but lacks the enamide and phenylbut-3-enamide structure.
Uniqueness
N-tert-Butyl-2-oxo-4-phenylbut-3-enamide is unique due to its combination of a tert-butyl group, a phenyl group, and an enamide functional group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
90239-50-2 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-tert-butyl-2-oxo-4-phenylbut-3-enamide |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)15-13(17)12(16)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,17) |
InChI Key |
PWSSQPFAEQTBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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